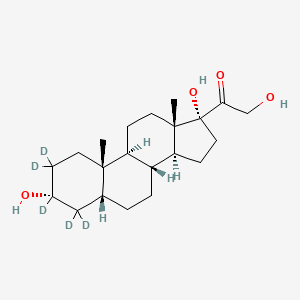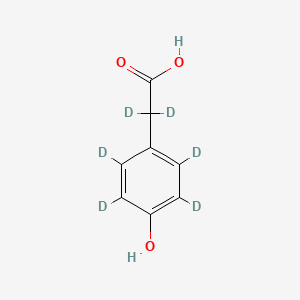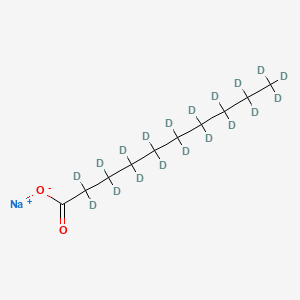
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is an organic compound characterized by the presence of bromine atoms, a methyl group, and a carbamoylsulfamic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methylphenylamine to obtain 3,5-dibromo-4-methylphenylamine, which is then reacted with sulfamic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less substituted phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Less substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylphenylamine
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-methylphenylboronic acid
Uniqueness
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is unique due to the presence of both bromine atoms and the carbamoylsulfamic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8Br2N2O4S |
|---|---|
Molecular Weight |
388.04 g/mol |
IUPAC Name |
(3,5-dibromo-4-methylphenyl)carbamoylsulfamic acid |
InChI |
InChI=1S/C8H8Br2N2O4S/c1-4-6(9)2-5(3-7(4)10)11-8(13)12-17(14,15)16/h2-3H,1H3,(H2,11,12,13)(H,14,15,16) |
InChI Key |
XBWKZLBEUSPLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NC(=O)NS(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)






